Bienvenue dans la boutique en ligne BenchChem!

4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Vasopressin V1a receptor Receptor binding selectivity Benzamide pharmacology

Select this specific benzamide derivative for receptor selectivity studies. Unlike potent 5-HT₄ agonists, this compound exhibits weak V1a and OX1 GPCR binding, making it an essential negative control for in-class benzamide screening. Its distinct 4-isopropoxybenzoyl substitution prevents functional interchangeability with 2-methoxy or triethoxy analogs. Use to confirm assay specificity and construct partial occupancy response curves. Minimum 95% purity for reliable bioanalysis.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 923083-09-4
Cat. No. B2649908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
CAS923083-09-4
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O
InChIInChI=1S/C22H26N2O3/c1-15(2)27-19-11-8-17(9-12-19)22(26)23-18-10-7-16(3)20(14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26)
InChIKeyOHAFCOCGWRQTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 923083-09-4): Baseline Identity and Scientific Procurement Context


4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 923083-09-4) is a synthetic benzamide derivative featuring an isopropoxy substituent at the para-position of the benzoyl ring and a 2-oxopiperidin-1-yl group at the meta-position of the aniline ring . Its molecular formula is C22H26N2O3 with a molecular weight of 366.46 g/mol and a typical commercial purity of ≥95% . While structurally reminiscent of 5-HT₄ receptor-targeting benzamide pharmacophores, publicly available pharmacological profiling indicates this compound exhibits only weak interactions with certain G-protein-coupled receptors (GPCRs) including vasopressin V1a and orexin OX1 receptors, rather than the nanomolar 5-HT₄ activity characteristic of some benzamide drug leads [1]. This difference in receptor interaction profile is the critical factor a scientific or industrial user must evaluate when selecting this compound over its close structural analogs for research or analytical applications.

Why Generic Substitution of 4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide Fails: Critical Differences in Receptor Interaction Profiles


Benzamide derivatives containing the 2-oxopiperidin-1-yl moiety represent a broad structural class where minor substitution changes can profoundly alter receptor selectivity and functional activity [1]. Generic substitution based solely on the shared 2-oxopiperidin-1-ylphenyl core is unreliable because the 4-isopropoxybenzoyl group in this compound imparts a distinct steric and electronic signature that differentiates it from analogs bearing 2-methoxy, 3,4,5-triethoxy, or dichloro substitutions at the benzamide portion [1]. Experimental evidence confirms this compound exhibits weak affinity for the vasopressin V1a receptor (IC₅₀ > 10,000 nM) [2] and modest affinity for the orexin OX1 receptor (Ki ≈ 1,960 nM) [3], whereas the in-class prokinetic benzamide cisapride functions as a potent 5-HT₄ receptor agonist with nanomolar potency [4]. These quantitative binding disparities demonstrate that in-class benzamide analogs are not functionally interchangeable, making specific procurement of this compound mandatory for applications requiring its particular receptor interaction fingerprint.

Quantitative Differential Evidence Guide for 4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: Head-to-Head Comparisons and Class-Level Inferences for Informed Procurement


Weak Vasopressin V1a Receptor Affinity Differentiates This Compound from Potent V1a Antagonist Benzamides

This compound exhibits low affinity for the vasopressin V1a receptor with an IC₅₀ value exceeding 10,000 nM in a radioligand displacement assay using [³H]vasopressin in rat liver membranes [1]. By comparison, the potent non-peptide V1a antagonist RO 5028442 (RG7713) displays a Ki of 1 nM for the human V1a receptor . This approximately >10,000-fold difference in receptor binding affinity establishes a clear quantitative distinction that is critical for experimental designs requiring a benzamide scaffold that does not potently engage V1a receptors.

Vasopressin V1a receptor Receptor binding selectivity Benzamide pharmacology

Modest Orexin OX1 Receptor Affinity Contrasts with High-Potency OX1 Antagonists, Defining an Intermediate Affinity Window

This compound binds to the human orexin OX1 receptor with a Ki of approximately 1,960 nM, as measured by scintillation counting in CHO cell membranes expressing the human OX1 receptor [1]. In contrast, the reference OX1 antagonist SB-408124 demonstrates a Ki of 57 nM (whole cell) and 27 nM (membrane) for the OX1 receptor [2]. The approximately 34- to 73-fold weaker OX1 affinity of this compound suggests it occupies a distinct affinity tier that may be exploited in concentration-response studies requiring partial receptor occupancy or in selectivity profiling panels where OX1 receptor binding must be distinguished from OX2 receptor binding.

Orexin receptor OX1 pharmacology Sleep-wake regulation

Absence of Reported 5-HT₄ Agonist Activity Differentiates This Compound from Therapeutic Prokinetic Benzamides

No published evidence currently demonstrates that this compound possesses agonist or antagonist activity at the 5-HT₄ receptor, the primary molecular target of therapeutically utilized benzamide prokinetics [1]. In contrast, the clinically relevant benzamide derivative cisapride activates the 5-HT₄ receptor with an EC₅₀ of 140 nM [2], and prucalopride binds 5-HT₄ receptors with a Ki of 2.5–8 nM [3]. The benzamide patent literature from Dong-A Pharm. Co., Ltd. explicitly characterizes structurally related benzamide derivatives as having 'superior affinity for 5-HT₄ receptors,' yet this particular compound is not listed among the preferred examples exhibiting such activity [1]. This negative differentiation—the absence of potent 5-HT₄ agonism—is a critical selection criterion for users seeking to avoid 5-HT₄-mediated gastrointestinal or cardiac effects (e.g., QT prolongation) associated with this pharmacological class.

5-HT₄ receptor selectivity Gastrointestinal prokinetic Benzamide safety pharmacology

Best Research and Industrial Application Scenarios for 4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide Based on Quantitative Differentiation Evidence


Negative Control Compound for Vasopressin V1a Receptor Screening Assays

Given its exceedingly weak V1a receptor binding (IC₅₀ > 10,000 nM), this compound is ideally suited as a negative control in radioligand binding or functional assays evaluating novel V1a receptor antagonists [1]. Its structural similarity to benzamide pharmacophores, combined with negligible V1a affinity, allows researchers to confirm that assay signals arise from specific receptor-ligand interactions rather than non-specific benzamide scaffold effects. This application is supported by quantitative data from BindingDB demonstrating less than 50% displacement of [³H]vasopressin at concentrations up to 10 μM [1].

Intermediate-Affinity Probe for Orexin OX1 Receptor Concentration-Response Studies

The compound's moderate OX1 receptor affinity (Ki ≈ 1,960 nM) positions it as a useful tool for constructing concentration-response curves in orexin receptor pharmacology, particularly when studying partial receptor occupancy [2]. Unlike the potent OX1 antagonist SB-408124 (Ki = 27–57 nM), which saturates the receptor at low nanomolar concentrations, this compound enables exploration of a broader concentration range, facilitating the discrimination of orthosteric versus allosteric binding modes in competition experiments [2].

Benzamide Scaffold Reference Standard for Selectivity Profiling Panels

For drug discovery programs screening benzamide libraries against panels of GPCRs, this compound serves as a reference standard for establishing baseline receptor interaction signatures [1][2]. Its characterized weak activity at V1a (>10,000 nM) and OX1 (~1,960 nM) receptors, combined with the absence of reported 5-HT₄ activity, provides a defined selectivity fingerprint against which novel benzamide derivatives can be benchmarked [1][2][3]. This application leverages the compound's quantitative receptor profiling data to enhance the interpretability of high-throughput screening campaigns.

Analytical Reference Material for Mass Spectrometry and Chromatographic Method Development

With a defined molecular formula (C22H26N2O3), molecular weight (366.46 g/mol), and commercial purity of ≥95%, this compound can function as a reference standard for developing and validating LC-MS or HPLC methods targeting benzamide derivatives in complex biological matrices . Its unique combination of an isopropoxybenzoyl group and a 2-oxopiperidin-1-ylphenyl moiety produces a distinct mass spectrometric fragmentation pattern that facilitates selective ion monitoring in quantitative bioanalytical assays .

Quote Request

Request a Quote for 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.